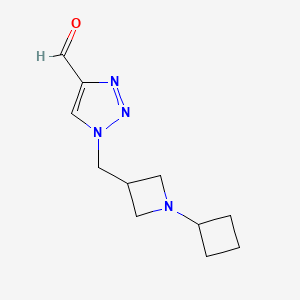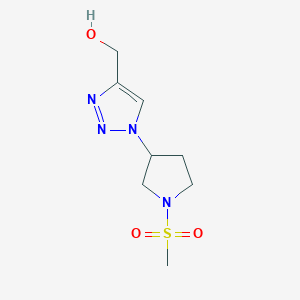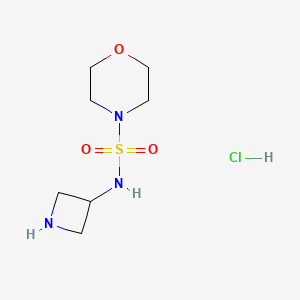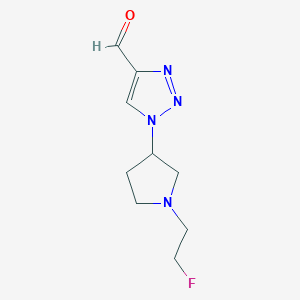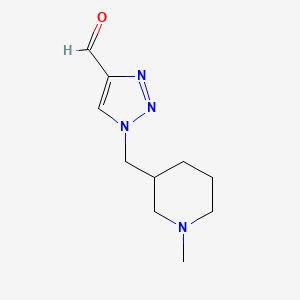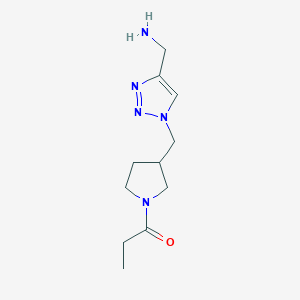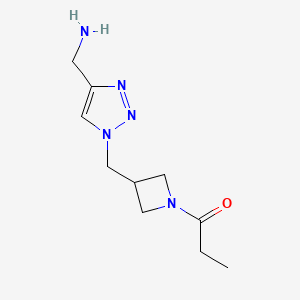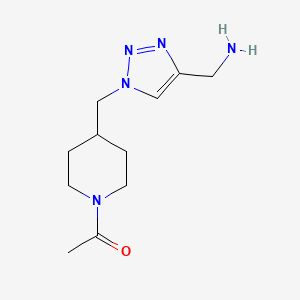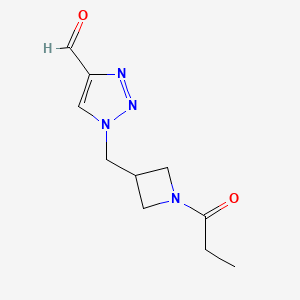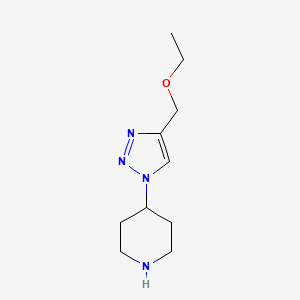
4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
説明
Synthesis Analysis
While specific synthesis methods for “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” are not available, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .科学的研究の応用
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, which are valuable for creating drugs with potential pharmacological activities . These activities include antihypertensive, analgesic, and anti-inflammatory effects, among others.
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer drugs. By incorporating the ethoxymethyl-triazolyl group, researchers can develop novel piperidine-based compounds with potential anticancer properties. This could lead to the discovery of new therapeutic agents targeting various cancer types .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown efficacy as antimicrobial and antifungal agents. The triazolyl group in the compound can be modified to enhance these properties, potentially leading to the development of new treatments for infectious diseases caused by bacteria and fungi .
Neuropharmacological Research
The structural complexity of “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” makes it a candidate for neuropharmacological studies. It could be used to synthesize ligands for various neurotransmitter receptors, contributing to research in neurodegenerative diseases and cognitive disorders .
Chemical Biology and Drug Discovery
In chemical biology, this compound can be utilized to study biological systems and processes. Its unique structure allows for the exploration of new drug discovery pathways, particularly in the design of molecules with specific binding affinities to biological targets .
Supramolecular Chemistry
The triazole and piperidine rings offer opportunities for creating supramolecular structures due to their potential for hydrogen bonding and complex formation. This application is significant in the development of advanced materials and nanotechnology .
Organic Synthesis and Catalysis
This compound can act as a catalyst or intermediate in organic synthesis reactions. Its triazole group can participate in click chemistry reactions, which are valuable for constructing complex organic molecules efficiently and selectively .
Agricultural Chemistry
Piperidine derivatives can be explored for their use in agricultural chemistry, particularly as components of pesticides or herbicides. The triazolyl group’s potential reactivity with various agricultural pests could lead to the development of new, more effective agrochemicals .
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-[4-(ethoxymethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDCZSVXMIZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



